1-Cyclopentene-1-methanol, 2-methyl-

Catalog No.
S3354850
CAS No.
81328-62-3
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopentene-1-methanol, 2-methyl-

CAS Number

81328-62-3

Product Name

1-Cyclopentene-1-methanol, 2-methyl-

IUPAC Name

(2-methylcyclopenten-1-yl)methanol

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-6-3-2-4-7(6)5-8/h8H,2-5H2,1H3

InChI Key

PQZJWHWAQRLZFE-UHFFFAOYSA-N

SMILES

CC1=C(CCC1)CO

Canonical SMILES

CC1=C(CCC1)CO

1-Cyclopentene-1-methanol, 2-methyl- (also known as 2-methyl-1-cyclopentenylmethanol) is an organic compound with the molecular formula C7H12O. Information on its natural origin or specific uses in scientific research is currently limited [].


Molecular Structure Analysis

The key feature of this molecule is the presence of a cyclopentene ring, a five-membered carbon ring with one double bond. The hydroxyl group (OH) is attached to the first carbon (C1) of the cyclopentene ring, making it a cyclopentenol. Additionally, a methyl group (CH3) is attached to the second carbon (C2) of the cyclopentene ring [].


Chemical Reactions Analysis

    Alcoholic reactions

    The hydroxyl group can participate in various reactions typical of alcohols, such as esterification, etherification, and oxidation to a ketone [].

    Diels-Alder reaction

    The presence of the conjugated double bond system in the cyclopentene ring makes the molecule a potential candidate for Diels-Alder reactions, a cycloaddition reaction with a diene and a dienophile [].

    Alkene reactions

    The double bond can undergo addition reactions with various reagents, such as hydrogenation to form a saturated alcohol or halogenation to form a halohydrin [].

  • Organic synthesis: The molecule contains a cyclopentene ring and a hydroxyl group, which are functional groups commonly used in organic synthesis as building blocks for more complex molecules. Research may explore using 2-Methyl-1-cyclopenten-1-yl)methanol as a starting material for the synthesis of other organic compounds.
  • Material science: The cyclopentene ring can participate in polymerization reactions, potentially leading to new polymers with interesting properties. Research could investigate this molecule's suitability for creating novel materials.

Finding more information:

Scientific databases such as PubChem and SciFinder can be helpful resources for finding more information about the scientific research applications of 1-Cyclopentene-1-methanol, 2-methyl-. These databases are typically accessed through academic institutions or paid subscriptions.

  • PubChem: PubChem 1-Cyclopentene-1-methanol, 2-methyl-: ''
  • SciFinder: SciFinder: (subscription required)

XLogP3

0.5

Other CAS

81328-62-3

Wikipedia

1-Cyclopentene-1-methanol, 2-methyl-

Dates

Modify: 2024-04-14

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